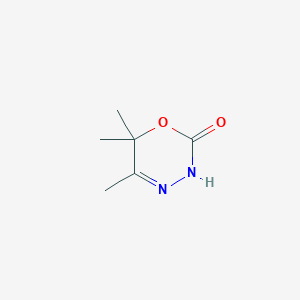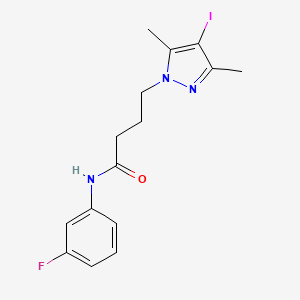![molecular formula C24H27N3O4 B11484787 N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11484787.png)
N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(2-methyl-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic molecule that features a combination of benzodioxole, oxazole, and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps, including the formation of the benzodioxole, oxazole, and indole rings, followed by their coupling. One common method involves a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production .
Chemical Reactions Analysis
Types of Reactions
({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that enhance its biological activity .
Scientific Research Applications
({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Mechanism of Action
The mechanism of action of ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole and indole moieties and have been studied for their anticancer properties.
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines: These compounds also exhibit significant biological activity and are used in similar research contexts.
Uniqueness
The uniqueness of ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE lies in its specific combination of functional groups, which confer unique biological properties. Its ability to induce apoptosis in cancer cells through specific molecular interactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C24H27N3O4/c1-15-19(20-5-3-4-6-21(20)26-15)7-8-25-13-17-12-18(31-27-17)9-16-10-22(28-2)24-23(11-16)29-14-30-24/h3-6,10-11,18,25-26H,7-9,12-14H2,1-2H3 |
InChI Key |
XSVUKSGTMASBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=NOC(C3)CC4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-chlorophenyl)amino]-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11484714.png)
![2-amino-7-(2,4-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11484728.png)

![4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11484743.png)
![2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11484744.png)

![13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11484770.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11484771.png)
![3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide](/img/structure/B11484773.png)
![2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11484774.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11484780.png)
![6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484782.png)
![10-(3,4-dichlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11484785.png)
